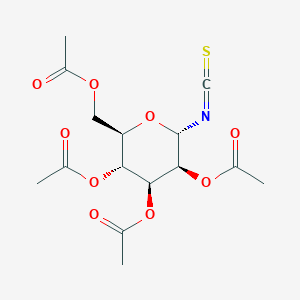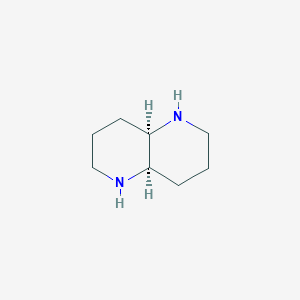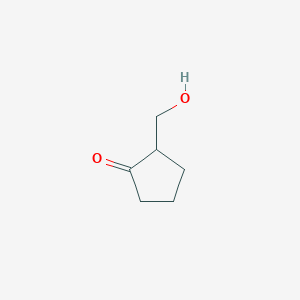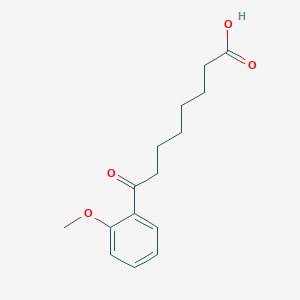
Piperidin-1-carboximidamid-Hydrochlorid
Übersicht
Beschreibung
Piperidine-1-carboximidamide hydrochloride is a hydrochloride salt of piperidine-1-carboximidamide. This compound is known for its applications in the chemical and pharmaceutical industries. It is a solid, white to slightly yellow crystalline substance that is highly soluble in water .
Wissenschaftliche Forschungsanwendungen
Piperidine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Piperidine-1-carboximidamide Hydrochloride, a derivative of piperidine, has been found to target several key proteins in the body. It has been reported to target EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling and regulation of cell growth. EGFR is a receptor tyrosine kinase that, when activated, can stimulate cell proliferation. BRAF is a protein kinase involved in sending signals within cells and plays a role in cell division and differentiation. CDK2 is a cyclin-dependent kinase that regulates the cell cycle.
Mode of Action
For instance, it has been reported to inhibit EGFR, BRAF, and CDK2 , which can lead to a decrease in cell proliferation and an increase in cell death. This makes Piperidine-1-carboximidamide Hydrochloride a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer.
Biochemical Pathways
Piperidine-1-carboximidamide Hydrochloride affects several biochemical pathways due to its interaction with its targets. By inhibiting EGFR, BRAF, and CDK2, it can affect pathways related to cell proliferation, differentiation, and survival. For example, the inhibition of EGFR can disrupt the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Similarly, the inhibition of BRAF can affect the RAF/MEK/ERK pathway, which is also involved in cell proliferation and survival .
Result of Action
The result of Piperidine-1-carboximidamide Hydrochloride’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . By inhibiting key proteins involved in cell growth and survival, Piperidine-1-carboximidamide Hydrochloride can disrupt the normal functioning of these cells, leading to their death. This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth.
Biochemische Analyse
Biochemical Properties
Piperidine-1-carboximidamide Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases. These interactions are crucial for understanding the compound’s potential as an antiproliferative agent. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cell cycle regulation and signal transduction pathways .
Cellular Effects
Piperidine-1-carboximidamide Hydrochloride has notable effects on various types of cells and cellular processes. It has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and pancreatic cancer (Panc-1) cells . The compound influences cell function by modulating cell signaling pathways, such as the EGFR and BRAF pathways, and altering gene expression related to cell proliferation and survival. Additionally, it affects cellular metabolism by disrupting the normal metabolic flux, leading to reduced cell viability and growth .
Molecular Mechanism
The molecular mechanism of Piperidine-1-carboximidamide Hydrochloride involves its binding interactions with key biomolecules. The compound acts as an inhibitor of CDKs and EGFR kinases, binding to their active sites and preventing their phosphorylation activity . This inhibition leads to the disruption of downstream signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and survival. Furthermore, the compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine-1-carboximidamide Hydrochloride have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of Piperidine-1-carboximidamide Hydrochloride vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Piperidine-1-carboximidamide Hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as lysine decarboxylase and copper amine oxidase . These interactions lead to the formation of intermediate compounds that are further metabolized to produce the active form of the compound. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Piperidine-1-carboximidamide Hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins within the cytoplasm and nucleus help in its localization and accumulation in specific cellular compartments .
Subcellular Localization
Piperidine-1-carboximidamide Hydrochloride exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in inhibiting target biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperidine-1-carboximidamide hydrochloride can be synthesized through the condensation of piperidine hydrochloride with cyanamide in a buffered solution (pH = 8-9) consisting of piperidine hydrochloride and piperidine. This method yields the compound in high purity and efficiency .
Industrial Production Methods
In industrial settings, the synthesis of piperidine-1-carboximidamide hydrochloride follows similar routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other chemical compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Piperine: An alkaloid found in black pepper, known for its therapeutic properties.
Uniqueness
Piperidine-1-carboximidamide hydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications in research and industry. Its ability to inhibit key enzymes involved in cancer progression sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
piperidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVOIHMRBFEGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458993 | |
| Record name | Piperidine-1-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41316-49-8 | |
| Record name | Piperidine-1-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)








![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1310599.png)




